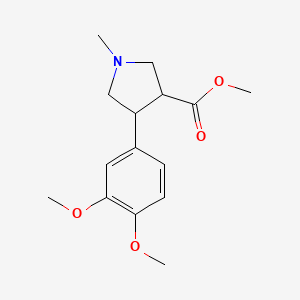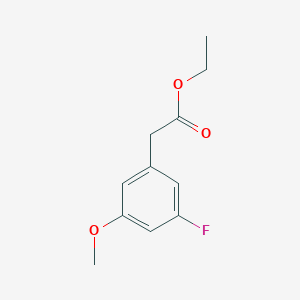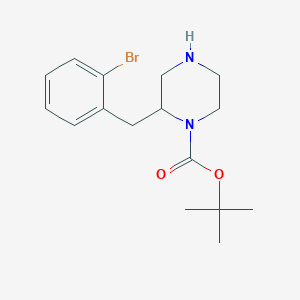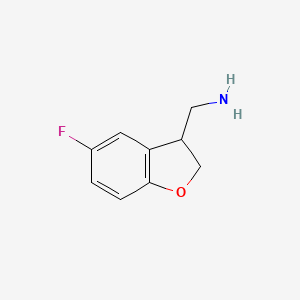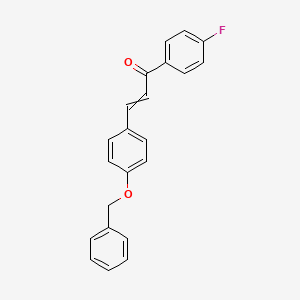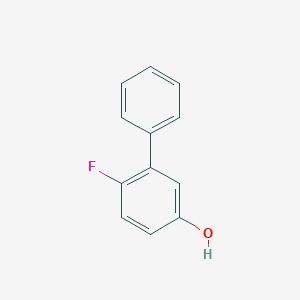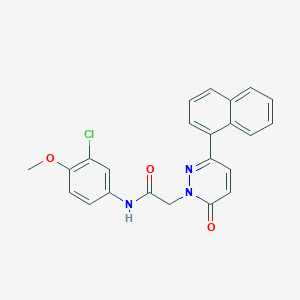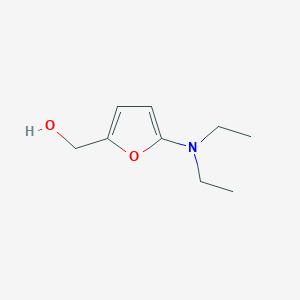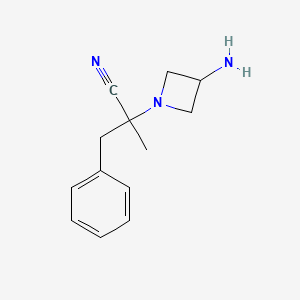
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted azetidines .
Industrial Production Methods
the synthesis and diversification of novel heterocyclic amino acid derivatives, including azetidines, can be achieved through the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include molecular iodine as a catalyst under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones . Other reagents include NaH in dry THF for the preparation of methyl 2-(dimethoxyphosphoryl)acetate .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine as a catalyst under microwave irradiation yields a variety of substituted azetidinones .
Aplicaciones Científicas De Investigación
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential use in the development of new therapeutic agents, particularly in the field of β-lactam antibiotics.
Organic Synthesis: The compound can be used as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: The compound’s structure makes it a valuable tool for studying the biological activity of azetidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally similar, act as high-affinity non-imidazole histamine H3 receptor agonists with central nervous system activity . The compound’s activity is believed to be mediated through its interaction with histamine receptors and other molecular targets involved in neurotransmitter release and regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are high-affinity non-imidazole histamine H3 receptor agonists.
3-Pyrrole-substituted 2-azetidinones: These compounds are synthesized using molecular iodine as a catalyst under microwave irradiation.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific structure, which includes an azetidine ring and a phenylpropanenitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(3-aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H17N3/c1-13(10-14,16-8-12(15)9-16)7-11-5-3-2-4-6-11/h2-6,12H,7-9,15H2,1H3 |
Clave InChI |
CBNAMEYRILVJKD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


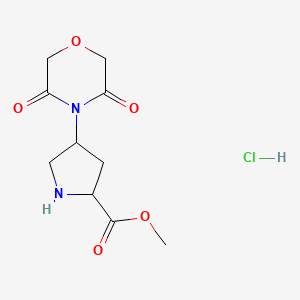
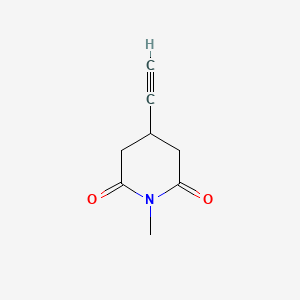
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)
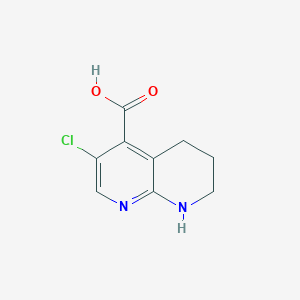
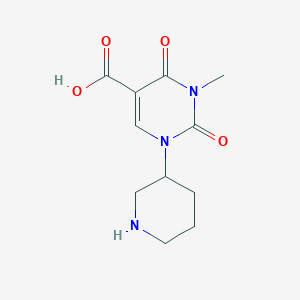
![1-(Pyrrolidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14868315.png)
